molecular formula C11H12O4S B2549561 methyl (E)-4-(benzenesulfonyl)but-2-enoate CAS No. 1666117-58-3

methyl (E)-4-(benzenesulfonyl)but-2-enoate

Cat. No.: B2549561
CAS No.: 1666117-58-3
M. Wt: 240.27
InChI Key: UPSCHUMZRHHZFN-VMPITWQZSA-N
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Description

Methyl (E)-4-(benzenesulfonyl)but-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond in the E-configuration and a benzenesulfonyl substituent at the 4-position. The benzenesulfonyl group (C₆H₅SO₂–) is a strong electron-withdrawing moiety, which polarizes the double bond, enhancing its electrophilicity. The methyl ester group contributes to its solubility in organic solvents and may influence its reactivity in hydrolysis or transesterification reactions.

Properties

IUPAC Name

methyl (E)-4-(benzenesulfonyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-15-11(12)8-5-9-16(13,14)10-6-3-2-4-7-10/h2-8H,9H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSCHUMZRHHZFN-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-4-(benzenesulfonyl)but-2-enoate typically involves the reaction of benzenesulfonyl chloride with methyl 4-hydroxybut-2-enoate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonyl ester linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-(benzenesulfonyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-4-(benzenesulfonyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (E)-4-(benzenesulfonyl)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The compound’s ability to undergo various chemical transformations also allows it to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Key Compounds Compared:

Compound Name Substituent Ester Group Key Properties/Applications References
Methyl (E)-4-(benzenesulfonyl)but-2-enoate Benzenesulfonyl (C₆H₅SO₂–) Methyl High electrophilicity; potential use in cycloadditions Inferred
(E)-Methyl 4-(2-formylphenoxy)but-2-enoate (4a) 2-Formylphenoxy Methyl Photochemical synthesis; formyl group enables nucleophilic reactions
(E)-4-(Dimethylamino)but-2-enoate methyl ester Dimethylamino (NMe₂) Methyl Electron-donating substituent reduces electrophilicity
Ethyl (E)-3-(4-methylphenyl)but-2-enoate 4-Methylphenyl Ethyl Lower volatility than methyl esters; used in polymer intermediates
Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate Bromo, methoxy, formyl Ethyl Halogen and methoxy groups enhance stability and regioselectivity
Analysis:
  • Electron-Withdrawing vs. Electron-Donating Groups: The benzenesulfonyl group in the target compound increases electrophilicity at the β-carbon compared to dimethylamino-substituted analogs, which exhibit reduced reactivity due to electron donation . Phenoxy derivatives (e.g., 4a) balance electron withdrawal (from the oxygen) with additional functional groups (e.g., formyl) for site-specific reactivity .
  • Ester Group Influence : Ethyl esters (e.g., in and ) generally exhibit higher hydrophobicity and slower hydrolysis rates compared to methyl esters, impacting their applications in drug delivery or catalysis .
  • Steric and Electronic Effects : Bulky substituents like bromo or methoxy () can hinder rotation around the double bond, stabilizing specific conformers and directing regioselectivity in reactions .

Physicochemical Properties

  • Solubility: The polar benzenesulfonyl group likely reduces solubility in non-polar solvents compared to dimethylamino or alkyl-substituted analogs.
  • Boiling/Melting Points : Ethyl esters (e.g., ) have higher boiling points than methyl esters due to increased molecular weight and van der Waals interactions .

Biological Activity

Methyl (E)-4-(benzenesulfonyl)but-2-enoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a benzenesulfonyl group attached to a but-2-enoate backbone. This structure imparts unique electrophilic properties that facilitate various chemical reactions, including nucleophilic substitutions, reductions, and oxidations.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes through covalent bonding. The sulfonyl group can form stable interactions with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity. This mechanism has been explored for its potential applications in drug design and development.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound can inhibit various enzymes, which can be beneficial in therapeutic contexts. For instance, it has shown potential as an inhibitor in pathways involving protein synthesis and nucleic acid production .
  • Antibacterial Activity : Studies have demonstrated that this compound exhibits antibacterial properties against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for certain strains have been reported, showcasing its effectiveness compared to traditional antibiotics .
  • Antifungal Activity : While the compound shows moderate antifungal activity, its efficacy varies significantly across different fungal strains, indicating a need for further exploration in this area .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (μM)
This compoundAntibacterial15.625 - 125
Methyl 4-oxo-4-phenylbut-2-enoateEnzyme InhibitionNot specified
Methyl 4-(p-toluenesulfonyl)but-2-enoateAntimicrobial31.108 - 62.216

The table above highlights the comparative biological activities of this compound with other similar compounds. Its unique sulfonyl group enhances its reactivity and biological profile compared to others.

Case Study 1: Antibacterial Efficacy

In a study published in Organic & Biomolecular Chemistry, this compound was tested against various bacterial strains, yielding promising results with an MIC range that positions it as a viable alternative in antibiotic therapy .

Case Study 2: Enzyme Interaction

Research conducted by Kumar et al. demonstrated that the compound effectively inhibits specific enzymes involved in bacterial metabolism, showcasing its potential as a pharmacophore for drug development targeting resistant bacterial strains .

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